molecular formula C12H18FNO2 B1405644 3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt CAS No. 377083-85-7

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt

Cat. No. B1405644
M. Wt: 227.27 g/mol
InChI Key: SIAQJNWZCOAPCH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt is a chemical compound with the molecular formula C12H18FNO2 . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluoro-methylphenyl group attached to a propan-1-amine . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Medicinal Chemistry

    • Fluorine has been increasingly incorporated into bioactive molecules due to its profound effects on their activity and disposition .
    • Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
    • Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale .
  • Neuroengineering

    • Brain-reading devices that interpret brain signals could one day allow people to talk using only their thoughts .
    • These devices can decode internal speech by recording signals from individual neurons in the brain in real time .
    • This technology would be particularly useful for people that have no means of movement anymore, such as those with locked-in syndrome .
  • Quantum Physics

    • A new method called wavefunction matching is solving challenging computational problems in quantum physics .
    • This approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
  • Pharmaceuticals

    • Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
    • Aryl-fluorinations and higher levels of fluorine such as the introduction of the CF3 group can have these effects too and can increase lipophilicity without metabolic vulnerability .
    • An appreciation of subtle stereoelectronic effects controlling intramolecular interactions has been exploited to bias conformations and rigidify structures .
  • Speech Decoding

    • Scientists have developed brain implants that can decode internal speech — identifying words that two people spoke in their minds without moving their lips or making a sound .
    • This technology would be particularly useful for people that have no means of movement anymore, such as those with locked-in syndrome .
  • Quantum Physics

    • A new method called wavefunction matching is solving challenging computational problems in quantum physics .
    • This approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

The future directions for research on this compound are not specified in the available literature. Given its potential use in pharmaceutical testing , it could be of interest in drug discovery and development research.

properties

IUPAC Name

acetic acid;3-(3-fluoro-2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.C2H4O2/c1-8-9(5-3-7-12)4-2-6-10(8)11;1-2(3)4/h2,4,6H,3,5,7,12H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAQJNWZCOAPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCCN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-2-methylphenyl)propan-1-amine acetic acid salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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